Lipophilicity Differential: Predicted logP of 1-Tert-butyl-3,3-dimethylpiperazine vs. N-Tert-butylpiperazine
1-Tert-butyl-3,3-dimethylpiperazine exhibits a predicted logP value of 1.867 [1], which is approximately 2-fold higher than the consensus logP of N-tert-butylpiperazine (0.94) . This difference arises from the additional geminal 3,3-dimethyl substitution, which increases the compound's hydrophobic surface area and reduces its aqueous solubility relative to the mono-substituted analog. Increased logP is a critical parameter for optimizing blood-brain barrier permeability and target engagement in CNS drug discovery programs.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | 1.867 |
| Comparator Or Baseline | N-tert-butylpiperazine (CAS 38216-72-7): 0.94 (consensus logP) |
| Quantified Difference | +0.93 log units (approx. 2-fold increase in lipophilicity) |
| Conditions | In silico prediction; ChemBase and Bidepharm databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability and CNS penetration potential, enabling procurement for projects requiring enhanced blood-brain barrier access.
- [1] ChemBase. 1-tert-butyl-3,3-dimethylpiperazine, ChemBase ID 248036. LogP = 1.867. View Source
